

1-(2-Ethoxyethyl)piperazine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(2-Ethoxyethyl)piperazine**

Cat. No.: **B078953**

[Get Quote](#)

An In-depth Technical Guide to **1-(2-Ethoxyethyl)piperazine**

Introduction

1-(2-Ethoxyethyl)piperazine is a derivative of piperazine, a heterocyclic compound that is a ubiquitous structural motif in medicinal chemistry.^{[1][2]} Its unique molecular architecture, featuring a piperazine ring functionalized with an ethoxyethyl group, makes it a valuable and versatile building block in modern organic synthesis.^[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical research and development. As a key intermediate, understanding the characteristics of this compound is paramount for researchers and scientists aiming to develop novel chemical entities.^{[3][4]}

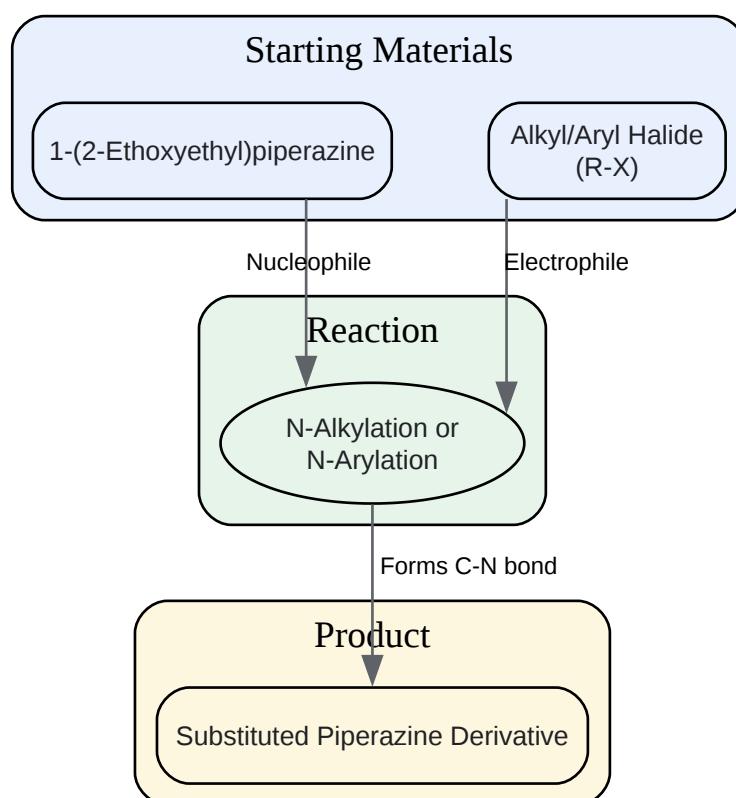
Compound Identification

Correctly identifying a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for **1-(2-Ethoxyethyl)piperazine**.

Identifier	Value	Source
CAS Number	13484-38-3	[5] [6] [7]
IUPAC Name	1-(2-ethoxyethyl)piperazine	[7]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[5] [7]
Molecular Weight	158.24 g/mol	[5] [7]
InChI	InChI=1S/C8H18N2O/c1-2-11-8-7-10-5-3-9-4-6-10/h9H,2-8H2,1H3	[5] [7]
InChIKey	TXQLUKMSYDOGDH-UHFFFAOYSA-N	[5] [7]
SMILES	CCOCCN1CCNCC1	[5] [7]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. **1-(2-Ethoxyethyl)piperazine** is typically a clear, colorless to slightly yellow liquid.[\[3\]](#)


Property	Value	Source
Appearance	Clear, colorless to slightly yellow liquid	[3]
Boiling Point	224-225 °C	[5] [6]
Density	0.941 g/mL	[5]
Refractive Index (n ₂₀ /D)	1.4690	[5] [6]
Flash Point	57.2 °C (135.0 °F) - closed cup	[5]

Synthesis and Reactivity

The synthetic utility of **1-(2-Ethoxyethyl)piperazine** stems from the reactivity of the piperazine ring, specifically the secondary amine, which acts as a nucleophile. This allows for straightforward functionalization, primarily through N-alkylation and N-arylation reactions, to build more complex molecular architectures.^[8]

A common synthetic approach involves the reaction of piperazine with an appropriate ethoxyethyl halide. The causality behind this choice is the high nucleophilicity of the secondary amine on the piperazine ring, which readily attacks the electrophilic carbon of the halide, leading to the formation of the C-N bond.

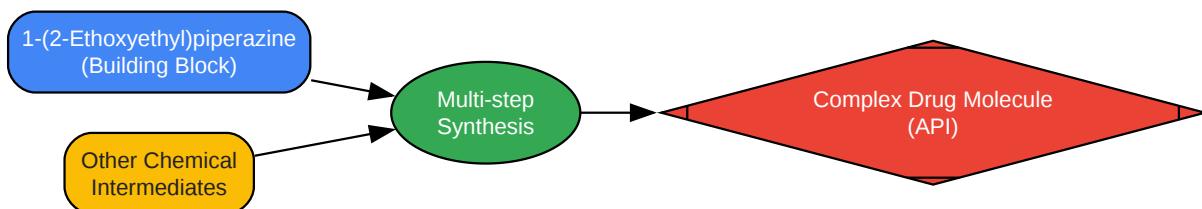
Below is a diagram illustrating the general synthetic logic for creating derivatives from **1-(2-Ethoxyethyl)piperazine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for derivatization reactions.

Experimental Protocol: N-Alkylation

This protocol provides a generalized, self-validating methodology for the N-alkylation of **1-(2-Ethoxyethyl)piperazine**. The progress of the reaction is monitored to ensure completion, which is a key aspect of a self-validating system.


- Reaction Setup: In a round-bottom flask, dissolve **1-(2-Ethoxyethyl)piperazine** (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
- Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5-2.0 equivalents), to the mixture. The base acts as a scavenger for the acid generated during the reaction.
- Electrophile Addition: Add the desired alkyl halide (1.1 equivalents) dropwise to the stirred solution at room temperature.
- Reaction Execution: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material indicates the reaction is complete.
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter off the base and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Applications in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.^{[1][2]} **1-(2-Ethoxyethyl)piperazine** serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).^{[3][4]} Its incorporation into a molecule can modulate pharmacokinetic properties such as solubility and bioavailability.^[8]

A notable application is its use as a precursor or building block for compounds targeting the central nervous system (CNS).^[1] The structural features of **1-(2-Ethoxyethyl)piperazine** allow for the systematic modification and optimization of lead compounds during the drug discovery process.

The following diagram illustrates the role of **1-(2-Ethoxyethyl)piperazine** as a foundational component in the synthesis of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in API synthesis.

Safety and Toxicology

Understanding the safety and handling requirements for any chemical is critical. **1-(2-Ethoxyethyl)piperazine** is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[5][7] It may also cause respiratory irritation.[5][7]

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable liquids	GHS02 (Flame)	Warning	H226: Flammable liquid and vapor
Skin corrosion/irritation	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation
Serious eye damage/eye irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation
Specific target organ toxicity	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation

Precautionary Measures: When handling **1-(2-Ethoxyethyl)piperazine**, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[5] All work should be conducted in a well-ventilated fume hood.[9] Store the compound in a cool, dry, well-ventilated area away from sources of ignition.[5]

Conclusion

1-(2-Ethoxyethyl)piperazine, identified by CAS number 13484-38-3, is a functionally rich chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its value is derived from the reactive piperazine moiety, which allows for predictable and efficient chemical modifications. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[2-(2-Hydroxyethoxy)ethyl]piperazine | 13349-82-1 | Benchchem [benchchem.com]
- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-(2-Ethoxyethyl)piperazine 97 13484-38-3 [sigmaaldrich.com]
- 6. 1-(2-ETHOXYETHYL)PIPERAZINE | 13484-38-3 [chemicalbook.com]
- 7. 1-(2-Ethoxyethyl)piperazine | C8H18N2O | CID 2734643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(2-Ethoxyethyl)piperazine CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078953#1-2-ethoxyethyl-piperazine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com